molecular formula C20H20ClN3O3S B11618235 (2Z)-2-[(3-chlorophenyl)imino]-3-ethyl-N-(3-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-2-[(3-chlorophenyl)imino]-3-ethyl-N-(3-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11618235
M. Wt: 417.9 g/mol
InChI Key: XELWHAWRINIOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(3-chlorophenyl)imino]-3-ethyl-N-(3-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The presence of different functional groups, such as the imino, chlorophenyl, and methoxyphenyl groups, contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-chlorophenyl)imino]-3-ethyl-N-(3-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide can be achieved through a multi-step process. One common method involves the use of manganese(IV) oxide-mediated oxidation of N-p-methoxyphenyl (PMP)-protected glycine derivatives . This method avoids the use of unstable glyoxic acid derivatives and allows for the synthesis of α-imino carboxylic acid derivatives.

Another approach involves the electrochemical decarboxylation of α-imino-oxy acids to generate iminyl radicals, which can then undergo intramolecular cyclization with adjacent (hetero)arenes to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-chlorophenyl)imino]-3-ethyl-N-(3-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imino group to form amines.

    Substitution: The chlorophenyl group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield α-imino carboxylic acid derivatives, while reduction can produce amines.

Scientific Research Applications

(2Z)-2-[(3-chlorophenyl)imino]-3-ethyl-N-(3-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-chlorophenyl)imino]-3-ethyl-N-(3-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound can form complexes with enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the imino and chlorophenyl groups allows for specific binding interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(3-bromophenyl)imino]-3-ethyl-N-(3-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide
  • (2Z)-2-[(3-fluorophenyl)imino]-3-ethyl-N-(3-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

Uniqueness

The uniqueness of (2Z)-2-[(3-chlorophenyl)imino]-3-ethyl-N-(3-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide lies in its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the chlorophenyl group, in particular, allows for unique substitution reactions that are not possible with other halogenated derivatives.

Properties

Molecular Formula

C20H20ClN3O3S

Molecular Weight

417.9 g/mol

IUPAC Name

2-(3-chlorophenyl)imino-3-ethyl-N-(3-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C20H20ClN3O3S/c1-3-24-18(25)12-17(19(26)22-15-8-5-9-16(11-15)27-2)28-20(24)23-14-7-4-6-13(21)10-14/h4-11,17H,3,12H2,1-2H3,(H,22,26)

InChI Key

XELWHAWRINIOTD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(SC1=NC2=CC(=CC=C2)Cl)C(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.